molecular formula C25H27N3O5 B266722 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B266722
M. Wt: 449.5 g/mol
InChI Key: XJQDQLROSDUFQM-XTQSDGFTSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a furan ring, and a pyrrolone core

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27N3O5/c1-3-15-32-19-8-6-18(7-9-19)23(29)21-22(20-10-5-17(2)33-20)28(25(31)24(21)30)13-4-12-27-14-11-26-16-27/h5-11,14,16,22,29H,3-4,12-13,15H2,1-2H3/b23-21+

InChI Key

XJQDQLROSDUFQM-XTQSDGFTSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)O

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(O4)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and furan intermediates, followed by their coupling with the pyrrolone core under specific reaction conditions. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the furan ring could result in halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects is likely related to its interaction with specific molecular targets and pathways. For example, the imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furanocoumarins.

    Pyrrolone Derivatives: Compounds containing the pyrrolone core, such as pyrrolidone and pyrroloquinoline quinone.

Uniqueness

What sets 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methylfuran-2-yl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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